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Compound of Interest

(2-Amino-5-bromo-3-
Compound Name:
methoxyphenyl)methanol

Cat. No.: B1522314

An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol

This document provides a comprehensive technical overview of (2-Amino-5-bromo-3-
methoxyphenyl)methanol, a key chemical intermediate. Designed for researchers, medicinal
chemists, and professionals in drug development, this guide delves into the compound's core
chemical properties, synthesis, characterization, reactivity, and applications, grounding all
claims in established scientific principles and validated methodologies.

Core Physicochemical Properties

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a substituted benzyl alcohol derivative. Its
unique arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a
primary alcohol—makes it a versatile building block for synthesizing more complex molecular
architectures.[1] The physical and chemical identity of this compound is summarized below.
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Property Value Source(s)

CAS Number 953039-12-8 [112][3114]

Molecular Formula CsH10BrNO:2 [2][3]

Molecular Weight 232.07 g/mol [2]
(2-Amino-5-Bromo-3-Methoxy-

Synonyms [2][3]
Phenyl)Methanol

) Solid (inferred from analogous

Physical Form [5]
compounds)

Purity Typically available at 295% [2]

Recommended: 2-8°C, sealed
Storage , [5]
in dry, dark place

Synthesis and Purification

The most direct and common synthetic route to (2-Amino-5-bromo-3-
methoxyphenyl)methanol is through the chemoselective reduction of its corresponding
aldehyde precursor, 2-Amino-5-bromo-3-methoxybenzaldehyde. This transformation is a
cornerstone of synthetic organic chemistry.

Causality of Method Selection

The reduction of an aldehyde to a primary alcohol is a fundamental process. The choice of
reducing agent is critical to ensure selectivity and high yield.

o Sodium Borohydride (NaBHa): This reagent is selected for its mild nature and excellent
chemoselectivity. It readily reduces aldehydes and ketones while typically leaving other
functional groups, such as esters or amides, intact. Its operational simplicity and safety
profile make it ideal for this transformation.

e Lithium Aluminum Hydride (LiAlH4): A more powerful reducing agent, LiAlH4 can also be
used.[6] However, its high reactivity requires strictly anhydrous conditions and careful
handling. For a substrate lacking other reducible groups besides the target aldehyde, NaBHa4
is the more prudent and efficient choice.
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The synthesis workflow is visualized below.

2-Amino-5-bromo-3-methoxybenzaldehyde
(CAS: 205533-21-7)

1. Dissolution

Sodium Borohydride (NaBHa)
Methanol (Solvent)

. Reduction
(0°C to RT)

(2-Amino-5-bromo-3-methoxyphenyl)methanol
(CAS: 953039-12-8)

3. Reaction Quench

Aqueous Workup

(e.g., NHaCl solution) Isolation of Pure Product

4. Extraction

y

Purification
(Recrystallization or Chromatography)

Click to download full resolution via product page

Caption: Synthetic workflow for the reduction of the benzaldehyde precursor.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for similar
reductions.[6][7]
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e Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-
Amino-5-bromo-3-methoxybenzaldehyde (1.0 eq).[8] Dissolve the aldehyde in a suitable
alcoholic solvent, such as methanol or ethanol.

e Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the
initial exothermic reaction upon addition of the reducing agent.

e Reduction: Slowly add sodium borohydride (NaBHa4, ~1.1-1.5 eq) portion-wise to the stirred
solution. The gradual addition prevents excessive gas evolution and temperature spikes.

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours.
Progress can be monitored by Thin Layer Chromatography (TLC) by observing the
disappearance of the starting aldehyde spot and the appearance of the more polar alcohol
product spot.

¢ Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully
guench the excess NaBHa4 by the slow, dropwise addition of a saturated aqueous ammonium
chloride (NH4Cl) solution or water until gas evolution ceases.

o Extraction: Remove the organic solvent via rotary evaporation. Extract the aqueous residue
with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its
ability to dissolve the product while being immiscible with water.

 Purification: Combine the organic layers, wash with brine to remove residual water, and dry
over anhydrous sodium sulfate (Na2SQOa). After filtration, concentrate the solvent in vacuo to
yield the crude product. Further purification can be achieved by recrystallization from a
suitable solvent system (e.g., ethyl acetate/hexanes) to yield the analytically pure (2-Amino-
5-bromo-3-methoxyphenyl)methanol.[6]

Spectral Characterization

Confirming the structure and purity of the synthesized molecule is paramount. The following
spectral data are predicted based on the compound's functional groups and analysis of
analogous structures.[6]

e 1H NMR:
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o Aromatic Protons: Two singlets or doublets are expected in the aromatic region (~6.5-7.5
ppm).

o Benzylic Protons (-CH20H): A singlet or doublet around 4.5-4.7 ppm.

o Alcohol Proton (-OH): A broad singlet, the chemical shift of which is concentration and
solvent dependent.

o Amine Protons (-NHz): A broad singlet around 4.0-5.0 ppm.

o Methoxy Protons (-OCHs): A sharp singlet around 3.8-4.0 ppm.

e 13C NMR:
o Approximately 8 distinct carbon signals are expected.
o -CH20H: ~60-65 ppm.
o -OCHs: ~55-60 ppm.

o Aromatic Carbons: Six signals in the ~110-150 ppm range, including carbons attached to
bromine, nitrogen, and oxygen, which will have characteristic shifts.

e Infrared (IR) Spectroscopy:
o O-H Stretch: A strong, broad band around 3200-3600 cm~1.

o N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500

cm™1i,
o C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm™1,
o C-O Stretch: A strong band around 1000-1250 cm~1.
e Mass Spectrometry (MS):

o The molecular ion peak (M*) will exhibit a characteristic isotopic pattern due to the
presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 231 and
233, corresponding to the 7°Br and 8!Br isotopes.
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Reactivity and Stability

The utility of (2-Amino-5-bromo-3-methoxyphenyl)methanol as a building block stems from
the distinct reactivity of its functional groups.

o Stability: The compound is generally stable under standard laboratory conditions. However,
like many aminobenzyl alcohols, it can be sensitive to oxidation and light over long-term
storage. Degradation may involve the oxidation of the alcohol to the aldehyde or the amine
to colored impurities. Therefore, storage under an inert atmosphere, refrigerated, and
protected from light is recommended to maintain its integrity.[5][9]

» Reactivity: The molecule offers three primary sites for chemical modification, making it a
highly valuable intermediate.

Amine (NHz2) Reactions
- Acylation
- Alkylation
Site - Diazotization

(2-Amino-5-bromo-3-methoxyphenyl)met
Bromo (Br) Reactions\
- Suzuki Coupling
- Heck Coupling

- Sonogashira Coupling /

Core Structure

Alcohol (OH) Reactions\
- Oxidation

- Esterification

- Etherification )

Click to download full resolution via product page
Caption: Key reactive sites on the (2-Amino-5-bromo-3-methoxyphenyl)methanol scaffold.

e Amino Group: The nucleophilic amine can readily undergo acylation to form amides,
alkylation, or serve as a directing group in further aromatic substitutions.
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Bromine Atom: The C-Br bond is a powerful handle for carbon-carbon and carbon-
heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This
allows for the introduction of diverse aryl, alkyl, or alkynyl groups.

Hydroxyl Group: The primary alcohol can be oxidized back to the aldehyde, esterified with
carboxylic acids, or converted into an ether, providing another avenue for structural
diversification.

Applications in Research and Drug Development

(2-Amino-5-bromo-3-methoxyphenyl)methanol is not typically an end-product but rather a
crucial intermediate for constructing complex, biologically active molecules.[1]

Scaffold for Medicinal Chemistry: Substituted phenyl rings are privileged structures in
pharmacology. This compound provides a pre-functionalized scaffold that chemists can
elaborate upon to generate libraries of new chemical entities for screening. The specific
substitution pattern may be designed to mimic known pharmacophores or to explore new
chemical space.

Probing Structure-Activity Relationships (SAR): In drug development, understanding SAR is
key to optimizing a lead compound. The methoxy, bromo, and amino groups on this molecule
can be systematically modified. For example, deleting or moving the methoxy groups can
have a profound impact on receptor binding affinity, as seen in studies of serotonin 5-HT2A
receptor agonists.[10] Similarly, replacing the bromine via cross-coupling allows for the
exploration of how different substituents at that position affect biological activity.

Synthesis of Heterocycles: The vicinal amino and hydroxymethyl groups can be used as
precursors for the synthesis of various fused heterocyclic systems, which are prevalent in
many approved drugs.

Safety and Handling

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a research chemical and should be
handled with appropriate care in a laboratory setting.[1]

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.
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e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

» Hazard Profile: While specific toxicity data is not available, analogous compounds are
associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin
irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
[5][8] It is prudent to treat this compound with similar precautions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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